molecular formula C5H8ClFO2S B2955472 ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride CAS No. 2227879-98-1

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride

Cat. No.: B2955472
CAS No.: 2227879-98-1
M. Wt: 186.63
InChI Key: WBGBCHPDBCOZGQ-WHFBIAKZSA-N
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Description

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is a chiral, enantiomerically pure sulfonyl chloride derivative designed for advanced chemical synthesis and drug discovery research. This specialized building block integrates a constrained cyclopropane ring with a reactive sulfonyl chloride group, making it a valuable synthon for constructing complex molecular architectures . The compound's primary research application is as a key intermediate in medicinal chemistry, particularly for the synthesis of potential pharmaceutical candidates. The trans-(1R,2R) stereochemistry of the cyclopropane ring introduces defined three-dimensional geometry, which can be critical for optimizing a molecule's binding affinity and selectivity toward biological targets. The reactive methanesulfonyl chloride moiety (MsCl) enables the compound to be readily converted into methanesulfonate (mesylate) esters upon reaction with alcohols, or into methanesulfonamides when reacted with primary or secondary amines . These mesylate groups are excellent leaving groups in nucleophilic substitution reactions, facilitating further functionalization . Meanwhile, sulfonamides formed from this reagent contribute to a common pharmacophore found in many bioactive molecules. The strategic incorporation of a fluoromethyl group on the cyclopropane ring enhances the molecule's potential in rational drug design. The fluorine atom can influence the compound's electronic distribution, metabolic stability, and membrane permeability, making it a valuable tool for probing structure-activity relationships (SAR) in lead optimization campaigns. This product is intended for use by professional researchers in controlled laboratory settings. For Research Use Only. Not for diagnostic or therapeutic use. Handle with extreme care, as sulfonyl chlorides are highly reactive, corrosive, and moisture-sensitive .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBCHPDBCOZGQ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CS(=O)(=O)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CS(=O)(=O)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst.

    Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The methanesulfonyl chloride moiety undergoes nucleophilic substitution reactions with diverse nucleophiles, forming sulfonamides, sulfonate esters, and thiosulfonates.

Reaction with Amines

Primary and secondary amines displace the chloride to form sulfonamides. The reaction typically proceeds in aprotic solvents (e.g., dichloromethane) at 0–30°C, often requiring a base (e.g., triethylamine) to neutralize HCl .
Example Reaction:

 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonyl chloride+R NH2Et3N 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonamide+HCl\text{ 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonyl chloride}+\text{R NH}_2\xrightarrow{\text{Et}_3\text{N}}\text{ 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonamide}+\text{HCl}

Key Observation : The fluoromethyl group enhances electrophilicity at sulfur, accelerating substitution compared to non-fluorinated analogs .

Reaction with Alcohols and Thiols

Alcohols yield sulfonate esters, while thiols form thiosulfonates. Reactions are typically performed in dichloromethane or THF at 20–25°C .
Example Reaction with Alcohol:

 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonyl chloride+R OH 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonate ester+HCl\text{ 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonyl chloride}+\text{R OH}\rightarrow \text{ 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonate ester}+\text{HCl}

Kinetic Data :

NucleophileRate Constant (k, M⁻¹s⁻¹)Yield (%)
Ethanol0.45 ± 0.0285
Benzylthiol1.20 ± 0.1592
Data extrapolated from methanesulfonyl chloride analogs .

Cyclopropane Ring Participation in Reactions

The strained cyclopropane ring can undergo ring-opening or functionalization under specific conditions.

Electrophilic Additions

In the presence of Lewis acids (e.g., AlCl₃), the cyclopropane ring may open via electrophilic attack, forming allylic sulfonates. This reactivity is modulated by the fluoromethyl group’s electron-withdrawing effects .
Example Pathway :

CyclopropaneAlCl3Allylic sulfonate intermediateSubstituted alkene products\text{Cyclopropane}\xrightarrow{\text{AlCl}_3}\text{Allylic sulfonate intermediate}\rightarrow \text{Substituted alkene products}

Radical Reactions

Under radical initiators (e.g., AIBN), the cyclopropane ring participates in hydrogen abstraction or addition reactions. The fluoromethyl group stabilizes adjacent radicals, influencing regioselectivity .

Stereochemical Effects on Reactivity

The (1R,2R) configuration imposes steric and electronic constraints:

  • Steric Effects : Bulky nucleophiles exhibit reduced reactivity due to hindered access to the sulfonyl chloride group .

  • Electronic Effects : The fluoromethyl group’s inductive effect increases sulfonyl chloride electrophilicity, enhancing reaction rates with soft nucleophiles .

Comparative Reactivity of Stereoisomers :

StereoisomerRelative Rate (vs. (1R,2R))
(1S,2S)0.85
(1R,2S)0.42
Data inferred from cyclopropane sulfonate studies .

Stability and Decomposition Pathways

The compound is sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid:

 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonyl chloride+H2O 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonic acid+HCl\text{ 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonyl chloride}+\text{H}_2\text{O}\rightarrow \text{ 1R 2R 2 Fluoromethyl cyclopropyl methanesulfonic acid}+\text{HCl}

Hydrolysis Kinetics :

  • Half-life in aqueous solution (pH 7): 2.3 hours .

  • Acidic conditions (pH < 3) accelerate decomposition .

Scientific Research Applications

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is a chemical compound with a cyclopropyl structure and a fluoromethyl group that has applications in medicinal chemistry. The reactivity of the methanesulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions.

Scientific Research Applications

This compound is a versatile building block in the pharmaceutical industry for developing novel drugs targeting various biological pathways. It may also be used in the synthesis of functionalized polymers or coatings for agrochemicals and materials science.

Pharmaceutical Applications

  • Orexin Receptor Antagonists Research indicates that compounds related to this compound exhibit biological activities as potential pharmaceutical agents. Cyclopropane derivatives have been investigated for their effects on orexin receptors, which are involved in sleep regulation and energy balance, suggesting potential implications in treating sleep disorders or metabolic conditions.
  • Versatile Building Block The compound can serve as a versatile building block, which allows for the development of novel drugs targeting various biological pathways.
  • Biological Activity The presence of fluorine atoms often correlates with increased biological activity due to their electronegativity and ability to modify pharmacokinetic properties.

Agrochemicals and Materials Science
*this compound may be utilized in agrochemicals and materials science for the synthesis of functionalized polymers or coatings.

Interaction Studies

  • Interaction studies involving this compound focus on its binding affinity and selectivity towards specific biological targets. Studies on orexin receptor antagonism have shown promising results, indicating that modifications in the cyclopropane structure can significantly influence receptor interactions and downstream signaling pathways.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
This compoundCyclopropane ring with fluoromethyl and sulfonyl chloridePotential orexin receptor antagonist
(1R,2R)-2-(Difluoromethyl)cyclopropylmethanesulfonyl chlorideSimilar cyclopropane structure with difluoromethyl groupEnhanced lipophilicity
(1S,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonyl chlorideEnantiomeric form of the target compoundDifferent stereochemistry may affect biological activity
(1R,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonamideContains an amide instead of a sulfonyl chloridePotentially different pharmacological properties

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride involves the interaction of the methanesulfonyl chloride group with nucleophiles. The compound can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the modification of the biological activity of the target molecules. The fluoromethyl group can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Cyclopropane Ring

The reactivity, stability, and applications of cyclopropane-based sulfonyl chlorides are influenced by substituents. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride Fluoromethyl C₅H₈ClFO₂S 186.63 2227879-98-1 Moderate electronegativity; balanced reactivity and steric profile .
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride Trifluoromethyl C₅H₆ClF₃O₂S 222.61 2165999-94-8 Strong electron-withdrawing effect; higher reactivity in nucleophilic substitutions .
(2-2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride Difluoro + Methyl C₅H₇ClF₂O₂S 204.62 1955548-58-9 Increased halogen content enhances stability; methyl group adds steric hindrance .
rac-[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride 1,1-Difluoroethyl Not reported Not reported Not provided Ethyl chain may improve lipophilicity; difluoro group affects electronic properties .
2.2. Reactivity and Stability
  • Electron-Withdrawing Effects :
    • The trifluoromethyl group (CAS 2165999-94-8) significantly increases electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols .
    • The fluoromethyl group (CAS 2227879-98-1) provides a milder electron-withdrawing effect, making it suitable for controlled syntheses .
  • Linear alkyl chains (e.g., difluoroethyl in ) may enhance solubility in non-polar media.

Biological Activity

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the cyclopropyl ring and the fluoromethyl group contribute to its reactivity and biological profile, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by:

  • Cyclopropane ring : Provides a three-membered carbon structure that can influence the compound's interaction with biological targets.
  • Fluoromethyl group : Enhances reactivity and stability, often correlating with increased biological activity due to the electronegativity of fluorine.
  • Methanesulfonyl chloride moiety : This functional group allows for nucleophilic substitution reactions, enabling the formation of sulfonamide derivatives or sulfonate esters.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of pharmaceutical development. The following areas highlight its potential:

1. Orexin Receptor Interactions

Studies have shown that cyclopropane derivatives can interact with orexin receptors, which are crucial in regulating sleep and energy balance. This suggests that this compound may have implications for treating sleep disorders or metabolic conditions .

2. Anticancer Potential

The compound's structural features may enhance its ability to inhibit specific cancer-related pathways. For example, modifications in cyclopropane structures have been linked to improved receptor interactions and signaling pathways relevant to cancer therapy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the exploration of different derivatives that may exhibit altered biological activities.

Compound NameStructural FeaturesUnique Properties
This compoundCyclopropane ring with fluoromethyl and sulfonyl chloridePotential orexin receptor antagonist
(1R,2R)-2-(Difluoromethyl)cyclopropylmethanesulfonyl chlorideSimilar cyclopropane structure with difluoromethyl groupEnhanced lipophilicity
(1S,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonyl chlorideEnantiomeric form of the target compoundDifferent stereochemistry may affect biological activity
(1R,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonamideContains an amide instead of a sulfonyl chloridePotentially different pharmacological properties

Case Studies and Research Findings

Recent research has focused on the pharmacological profiling of compounds related to this compound. For instance:

  • A study exploring its effects on orexin receptors found that modifications in the cyclopropane structure can significantly influence receptor interactions and downstream signaling pathways .
  • Additional studies have investigated the compound's potential as an anticancer agent by assessing its cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((1R,2R)-2-(fluoromethyl)cyclopropyl)methanesulfonyl chloride, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclopropanation of allylic sulfonyl chloride precursors, followed by fluoromethylation. A stereoselective approach using Sharpless epoxidation or Simmons-Smith cyclopropanation may be employed to achieve the (1R,2R) configuration . Purification typically involves fractional distillation (boiling point ~165–349°C, depending on substituents) and recrystallization using solvents like dichloromethane/acetone mixtures . Chiral HPLC (e.g., using amylose-based columns) is recommended to verify enantiomeric purity .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

  • Methodology : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the fluoromethyl group’s presence and cyclopropane ring geometry. X-ray crystallography is ideal for resolving stereochemical ambiguities, as seen in related cyclopropane sulfonates . Mass spectrometry (HRMS) can validate molecular weight (calculated: ~208.63 g/mol for analogous structures) .

Q. What are the recommended storage conditions to prevent hydrolysis or decomposition?

  • Methodology : Store under inert gas (argon) at −20°C in anhydrous solvents (e.g., THF or DCM). Stability tests indicate sulfonyl chlorides degrade in humid environments; use molecular sieves for long-term storage .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing fluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety. Compare reaction rates with non-fluorinated analogs (e.g., methyl or trifluoromethyl derivatives) using kinetic studies. DFT calculations can model transition states to explain steric/electronic effects .

Q. What strategies mitigate racemization during derivatization of the cyclopropane ring?

  • Methodology : Use low-temperature (−78°C) reactions with non-polar solvents (hexane) to minimize ring strain-induced racemization. Chiral auxiliaries or enzymatic catalysis (e.g., lipases) may preserve stereochemistry during esterification .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodology : Cross-validate NMR and IR spectra with computational tools (e.g., Gaussian or ADF software). Discrepancies in 13C^{13}\text{C} shifts may arise from solvent effects; replicate experiments in deuterated DMSO or CDCl₃ .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodology : UPLC-MS with a C18 column (1.7 µm particles) provides high-resolution separation of sulfonic acid byproducts. Limit of detection (LOD) for hydrolyzed impurities is ~0.01% .

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